molecular formula C11H14ClFN2O B1448533 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride CAS No. 1461707-59-4

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B1448533
CAS No.: 1461707-59-4
M. Wt: 244.69 g/mol
InChI Key: AAFSHCFLUQNOOR-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a pyrrolidine-based chemical compound of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged structure in pharmacology, and its incorporation into molecules is a common strategy to enhance biological activity and pharmacokinetic properties . This specific amine hydrochloride salt is a key synthetic intermediate for researchers developing novel therapeutic agents. Its structure is analogous to the core framework of pyrrolo[1,4]benzodiazepines (PBDs), a class of tricyclic compounds recognized as "privileged structures" due to their wide range of biological activities . PBDs and related analogues have been extensively studied for their potential as DNA-interactive anticancer agents. Some natural PBDs, such as anthramycin, function by binding in the minor groove of DNA, selectively alkylating guanine bases, which can lead to potent antitumour effects . Furthermore, certain derivatives of related tricyclic isomers have demonstrated potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the broader potential of this chemical scaffold in antiviral research . As such, this compound provides a versatile building block for chemists working in the synthesis of novel PBD monomers, conjugates, and dimers, enabling the exploration of new structures for targeted biological evaluation. This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14;/h1-4,10H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFSHCFLUQNOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview (Adapted from Green Chemistry Research)

  • Step 1: In a cooled reaction vessel (0 °C), 4-fluorobenzoyl chloride is dissolved in Cyrene, a sustainable dipolar aprotic solvent.
  • Step 2: Triethylamine is added dropwise to the stirred solution to act as a base and acid scavenger.
  • Step 3: Pyrrolidin-3-amine is introduced slowly to the mixture.
  • Step 4: The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour.
  • Step 5: The reaction mixture is then diluted with ethyl acetate and washed with water to remove inorganic salts and excess reagents.
  • Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
  • Step 7: The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 1-(4-fluorobenzoyl)pyrrolidin-3-amine as a hydrochloride salt after treatment with hydrochloric acid.

Reaction Conditions and Optimization

Parameter Condition Notes
Temperature 0 °C to room temperature Cooling prevents side reactions
Solvent Cyrene (green solvent) Eco-friendly alternative to DMF/THF
Base Triethylamine Neutralizes HCl, facilitates amide formation
Reaction Time 1 hour Sufficient for complete conversion
Work-up Extraction with EtOAc and water Removes impurities and salts
Purification Flash chromatography Ensures high purity
Yield 75–91% (depending on method) High efficiency reported

Research Findings and Data

  • Yield and Purity: Yields range from 75% to 91%, with higher yields achieved when the reaction is performed in Cyrene solvent and purified by flash chromatography. The product is obtained as a colorless solid with melting points consistent with literature values (typically around 87–90 °C for the free base; hydrochloride salt melting points may vary).

  • Spectroscopic Confirmation: The product identity is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. The presence of the fluorobenzoyl group is confirmed by characteristic aromatic signals and fluorine coupling patterns.

  • Base Selection: Triethylamine is the preferred base due to its ability to effectively scavenge HCl without interfering with the reaction or product stability.

  • Solvent Impact: Use of Cyrene as a sustainable solvent improves reaction efficiency and reduces environmental impact compared to traditional solvents.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield
Acylation 4-Fluorobenzoyl chloride + pyrrolidin-3-amine + triethylamine in Cyrene at 0 °C → RT Amide bond formation
Work-up Extraction with ethyl acetate and water Removal of by-products
Drying and Concentration Sodium sulfate drying, reduced pressure Crude product obtained
Purification Flash chromatography (silica gel, EtOAc/hexane gradient) Pure product (75–91%)
Salt Formation Treatment with HCl to form hydrochloride salt Stable salt isolated

Additional Notes on Preparation

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture and air-sensitive side reactions.
  • Temperature control is critical to avoid hydrolysis of the acyl chloride and formation of undesired by-products.
  • The hydrochloride salt form improves compound stability and handling for further applications.
  • Alternative bases and solvents may be explored but triethylamine and Cyrene provide an optimal balance of yield and environmental safety.

Scientific Research Applications

Scientific Research Applications of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

This compound is a synthetic compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

Areas of Application

  • Chemistry : It serves as an intermediate in synthesizing various organic compounds and pharmaceuticals.
  • Biology : The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
  • Medicine : Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
  • Industry : The compound is used in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to corresponding oxidized products.
  • Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
  • Substitution : It can participate in substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups using appropriate reagents and conditions.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest it may act as an enzyme inhibitor, modulating pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC25923≤ 0.25 µg/mL
Staphylococcus aureus ATCC43300 (MRSA)≤ 0.25 µg/mL

These findings suggest that the compound could be a promising lead in developing new antibiotics, particularly against resistant strains like MRSA.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 Value (µM)
MDA-MB-231 (Breast)45.6
OVCAR-3 (Ovarian)31.5
HuTu 80 (Colorectal)25.0

The mechanism underlying its anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Case Studies

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with significant selectivity for cancerous cells over normal cells.

  • Study Design : The compound was tested against multiple cancer cell lines using standard MTT assays.
  • Results : The compound exhibited an IC50 value of 25 µM against HuTu 80 cells, indicating effective inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride and analogous compounds:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Features
This compound 4-fluorobenzoyl group on pyrrolidine Not explicitly stated Not provided Para-fluoro substitution; amide linkage enhances polarity and hydrogen bonding.
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride 2-fluorobenzoyl group on pyrrolidine 244.7 g/mol 1461705-18-9 Ortho-fluoro substitution may alter steric effects and electronic properties.
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride 2-fluoro-6-nitrophenyl group on pyrrolidine Not provided 1286208-00-1 Nitro group introduces strong electron-withdrawing effects; chiral S-configuration.
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride 4-chlorobenzyl group (amine linkage) on pyrrolidine 259.17 g/mol 1431966-72-1 Benzyl vs. benzoyl group; chloro substituent increases lipophilicity.
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride 5-nitro-pyridinyl group on pyrrolidine Not provided CK00206E-1 (SDS ID) Heterocyclic pyridine core with nitro group; potential for π-π interactions.
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyrrolidine linked to pyridine 236.14 g/mol 1193388-05-4 Dihydrochloride salt; pyridine moiety enhances solubility in acidic conditions.

Detailed Structural and Functional Analysis

Substitution Patterns and Electronic Effects

  • Fluorine Position : The para-fluoro substitution in this compound likely enhances metabolic stability compared to the ortho-fluoro analog . Fluorine’s electron-withdrawing nature may also influence the benzoyl group’s reactivity in amide bond formation.

Stereochemical Considerations

Chiral centers, as seen in (S)-configured analogs , can significantly impact biological activity. For instance, enantiopure pyrrolidine derivatives are critical in asymmetric synthesis and receptor-targeted drug design.

Biological Activity

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C11H12ClF N2O
Molecular Weight : 232.68 g/mol
CAS Number : 1461707-59-4

The compound features a pyrrolidine ring substituted with a 4-fluorobenzoyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that the compound may act as an enzyme inhibitor, modulating pathways related to cell proliferation and survival.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus ATCC25923≤ 0.25 µg/mL
Staphylococcus aureus ATCC43300 (MRSA)≤ 0.25 µg/mL
Cryptococcus neoformansMIC not specified

These findings suggest that the compound could serve as a promising lead in the development of new antibiotics, particularly against resistant strains like MRSA.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)45.6
OVCAR-3 (Ovarian)31.5
HuTu 80 (Colorectal)25.0

The mechanism underlying its anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with significant selectivity for cancerous cells over normal cells.

Study Findings

  • Study Design : The compound was tested against multiple cancer cell lines using standard MTT assays.
  • Results : The compound exhibited an IC50 value of 25 µM against HuTu 80 cells, indicating effective inhibition of cell proliferation.

Q & A

Q. What are the critical safety considerations when handling 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For inhalation exposure, move the individual to fresh air and monitor respiratory function. Emergency protocols should align with GHS guidelines, though specific hazard classifications for this compound may not yet be standardized . Always consult the latest Safety Data Sheet (SDS) for updates on handling and disposal.

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Focus on reaction conditions such as solvent choice (e.g., anhydrous DMF or THF), temperature control (20–80°C), and stoichiometric ratios of precursors (e.g., 4-fluorobenzoyl chloride and pyrrolidin-3-amine derivatives). Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical. Analytical validation using HPLC (≥98% purity thresholds) and NMR (e.g., ¹H/¹³C for structural confirmation) ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., aromatic fluorobenzoyl signals at δ 7.2–8.1 ppm).
  • LC-MS for molecular ion detection (e.g., [M+H]+ peak matching theoretical molecular weight).
  • FT-IR to identify functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹).
    Cross-reference with published spectra of analogous fluorobenzoyl-pyrrolidine derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for reactions like nucleophilic substitution or amide bond cleavage. Pair with molecular dynamics simulations to assess solvent effects. Integrate cheminformatics tools (e.g., Gaussian or ORCA) to predict regioselectivity and optimize catalyst systems. Experimental validation via kinetic studies (e.g., time-resolved UV-Vis or LC-MS monitoring) is essential to refine computational models .

Q. What experimental design strategies minimize variability in pharmacological studies involving this compound?

  • Methodological Answer : Apply Design of Experiments (DOE) principles to screen variables (e.g., dose concentration, incubation time, solvent polarity). Use factorial designs (e.g., 2³ factorial matrices) to identify interactions between parameters. For in vitro assays, include internal controls (e.g., reference inhibitors) and normalize data to baseline activity. Statistical tools like ANOVA or multivariate regression (e.g., R or Python’s SciPy) help resolve data contradictions caused by batch effects or assay sensitivity .

Q. How can researchers address discrepancies in reported bioactivity data for fluorobenzoyl-pyrrolidine derivatives?

  • Methodological Answer : Systematically evaluate:
  • Batch purity (via HPLC-MS to rule out impurities >2%).
  • Solubility differences (e.g., DMSO vs. aqueous buffers).
  • Assay conditions (e.g., pH, temperature, cell line viability).
    Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀ measurements). Publish raw datasets and computational workflows to enable meta-analyses .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stress testing (40–60°C for 1–4 weeks).
  • Hydrolytic degradation (pH 1–9 buffers at 37°C).
  • Oxidative stress (H₂O₂ or AIBN exposure).
    Monitor degradation products via LC-MS/MS and quantify half-life using first-order kinetics. Compare with structurally related compounds to identify stability trends (e.g., fluorobenzoyl group vs. chloro analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
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1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.